1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, a piperazine ring, and a phenoxypropanone moiety
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl thiazole intermediate, which is then reacted with piperazine and phenoxypropanone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Scientific Research Applications
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16(27-17-6-3-2-4-7-17)21(25)24-11-9-23(10-12-24)14-20-22-18(15-28-20)19-8-5-13-26-19/h2-8,13,15-16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHBDFVMINKCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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